molecular formula C6H4F4N2 B1338109 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine CAS No. 72600-65-8

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B1338109
CAS RN: 72600-65-8
M. Wt: 180.1 g/mol
InChI Key: QVCVVVPWXVZZTP-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in these compounds often imparts unique physical and chemical properties, making them valuable for different synthetic applications.

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various methods. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand, a related compound, can be prepared by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH, leading to complexation with FeCl2 and the formation of a high-spin complex . Another approach involves the regioexhaustive substitution of 2-fluoropyridine and its difluorinated analogs, allowing for the selective functionalization at each vacant position . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including those with a 3-trifluoromethyl group, involves a tandem C-F bond cleavage protocol .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the geometry and electronic distribution of the molecule. For example, the F3TPAFe(II)Cl2 complex exhibits a trigonal bipyramidal iron center due to the steric hindrance provided by the three fluorine substituents . The molecular structure of these compounds is crucial as it can affect their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen to afford an unsymmetrical micro-oxo dimer, demonstrating the reactivity of such complexes towards oxygen . Selective fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved using Selectfluor, water, and chloroform under mild conditions, leading to high regioselectivities . These reactions highlight the versatility of fluorinated pyridines in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine and related compounds are influenced by the presence of fluorine atoms. Fluorinated pyridines often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in soluble fluoro-polyimides derived from related fluorinated aromatic diamines . The electron-withdrawing nature of the fluorine atoms can also affect the acidity and basicity of the pyridine nitrogen, potentially leading to interesting solvatochromic and proton-sensing behaviors .

Scientific Research Applications

Synthesis Techniques

Researchers have developed novel strategies for synthesizing poly-substituted pyridines, including derivatives of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine. One approach involves a tandem C-F bond cleavage protocol, enabling the synthesis of 2,6-disubstituted 4-amino pyridines through a domino process in high yields without the need for noble metals (Chen et al., 2010). Another method introduced is a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, highlighting the versatility and modular nature of these synthesis routes (Song et al., 2016).

Catalytic Applications

In the realm of catalysis, the compound has been utilized in the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions. This process employs an amide base generated in situ from CsF and N(TMS)3, demonstrating the compound's role in facilitating reactions at the 4-position of pyridine substrates with various aldehydes, including arylaldehydes and cyclohexanecarboxaldehyde (Shigeno et al., 2019).

Fluorination Methods

Significant advancements have been made in fluorination techniques using 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine. A mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines and related nitrogen-bearing arenes has been developed. This method employs silver difluoride and proceeds rapidly at room temperature, enabling access to fluorinated derivatives of medicinally important compounds (Fier & Hartwig, 2013).

Imaging Applications

In medical imaging, fluorine-18 labeled compounds derived from 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine have been developed for positron emission tomography (PET) imaging of neurofibrillary tangles, showcasing the compound's utility in the synthesis of radiopharmaceuticals for detecting aggregated tau protein in the human brain (Collier et al., 2017).

Future Directions

The demand for 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine and its derivatives has been increasing steadily. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVVVPWXVZZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

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